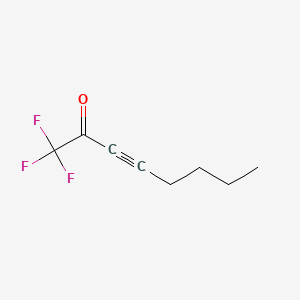

1,1,1-Trifluorooct-3-yn-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,1,1-Trifluorooct-3-yn-2-one: is an organic compound with the molecular formula C8H9F3O It is characterized by the presence of a trifluoromethyl group attached to an octyne backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1-Trifluorooct-3-yn-2-one can be synthesized through various methods. One common approach involves the reaction of trifluoroacetic acid with vinyl ethyl ether in the presence of a base such as triethylamine . The reaction is typically carried out in a solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods: In industrial settings, the continuous synthesis method is often employed. This involves the continuous introduction of raw materials, including vinyl ethyl ether , triethylamine , and trifluoroacetic anhydride , into a reactor. The product is continuously extracted, which enhances the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trifluorooct-3-yn-2-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as or are used.

Substitution: Nucleophiles like or can be used under mild conditions to achieve substitution reactions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols or alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1,1-Trifluorooct-3-yn-2-one has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of fluorinated compounds.

Biology: Its derivatives are studied for potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluorooct-3-yn-2-one involves its interaction with various molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. It can form reactive intermediates that participate in further chemical reactions, leading to the formation of biologically active compounds .

Comparison with Similar Compounds

- 1,1,1-Trifluorobut-3-yn-2-one

- 1,1,1-Trifluoropent-3-yn-2-one

- 1,1,1-Trifluorohex-3-yn-2-one

Comparison: 1,1,1-Trifluorooct-3-yn-2-one is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to its shorter-chain analogs.

Biological Activity

1,1,1-Trifluorooct-3-yn-2-one is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a triple bond and a carbonyl group, which contribute to its reactivity and interaction with biological systems. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound has the following chemical structure:

Molecular Weight: 188.14 g/mol

Melting Point: -20 °C

Boiling Point: 150 °C

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity: It has been reported that the compound acts as an inhibitor of MGAT2 (Monoacylglycerol O-acyltransferase 2), which plays a significant role in lipid metabolism. Inhibition of MGAT2 can lead to reduced triglyceride absorption and improved insulin sensitivity .

- Anti-inflammatory Properties: Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by modulating cytokine production and reducing oxidative stress in cellular models .

Biological Activity Data

The following table summarizes key findings on the biological activity of this compound from various studies:

Case Study 1: Metabolic Disorders

In a study involving genetically modified mice lacking MGAT2, treatment with this compound resulted in enhanced metabolic profiles. These mice exhibited lower body weight gain and improved glucose tolerance compared to controls . This indicates the potential for this compound in treating obesity and type II diabetes.

Case Study 2: Inflammatory Response

Another investigation focused on the compound's effects on inflammatory pathways. In vitro assays showed that treatment with this compound led to a significant decrease in pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. This suggests its utility as an anti-inflammatory agent .

Properties

CAS No. |

105439-85-8 |

|---|---|

Molecular Formula |

C8H9F3O |

Molecular Weight |

178.15 g/mol |

IUPAC Name |

1,1,1-trifluorooct-3-yn-2-one |

InChI |

InChI=1S/C8H9F3O/c1-2-3-4-5-6-7(12)8(9,10)11/h2-4H2,1H3 |

InChI Key |

XAXKYUYIYBKVHR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC#CC(=O)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.